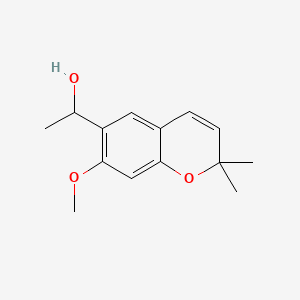
Encecalol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Encecalol can be synthesized through a linear six-step process starting from resorcinol and 2-methylbut-3-en-2-ol . The synthetic route involves several key steps, including the formation of intermediate compounds and their subsequent reactions to yield this compound. The overall yield of this synthesis is approximately 15%
Análisis De Reacciones Químicas
Encecalol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanol, which leads to the formation of this compound methyl ether . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, in methanolic solution, this compound degrades to this compound methyl ether with a half-life of approximately 6 hours .
Aplicaciones Científicas De Investigación
Encecalol has been studied for its potential antiprotozoal activity. It has shown activity against Trypanosoma brucei rhodesiense, the causative agent of East African Human Trypanosomiasis, as well as Leishmania donovani and Plasmodium falciparum . its activity is relatively low compared to other compounds isolated from Ageratum conyzoides . Despite this, this compound and its derivatives continue to be of interest in the search for new treatments for neglected tropical diseases .
Mecanismo De Acción
The exact mechanism of action of encecalol is not fully understood. It is believed to exert its effects through interactions with specific molecular targets and pathways involved in the survival and proliferation of protozoan parasites . Further research is needed to elucidate the precise mechanisms by which this compound and its derivatives exert their biological effects.
Comparación Con Compuestos Similares
Encecalol is structurally related to other chromene derivatives, such as this compound angelate and encecalin . These compounds share similar synthetic routes and biological activities but differ in their stability and potency. This compound angelate, for example, is an unstable compound that rapidly degrades to this compound methyl ether in methanolic solution . Encecalin, on the other hand, has shown improved yields in synthetic processes compared to this compound
Propiedades
Número CAS |
88728-56-7 |
|---|---|
Fórmula molecular |
C14H18O3 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
1-(7-methoxy-2,2-dimethylchromen-6-yl)ethanol |
InChI |
InChI=1S/C14H18O3/c1-9(15)11-7-10-5-6-14(2,3)17-12(10)8-13(11)16-4/h5-9,15H,1-4H3 |
Clave InChI |
ZMQPULSGBXIVGC-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=C2C(=C1)C=CC(O2)(C)C)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


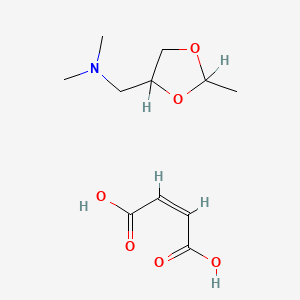
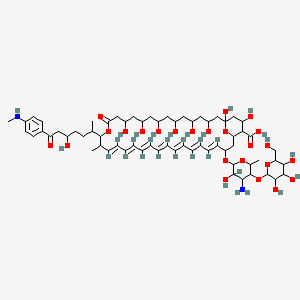
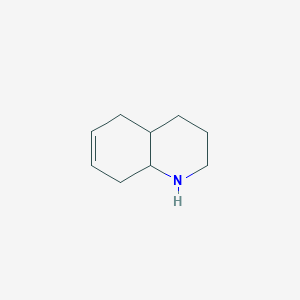
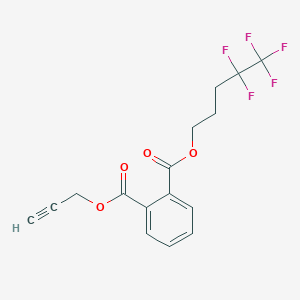
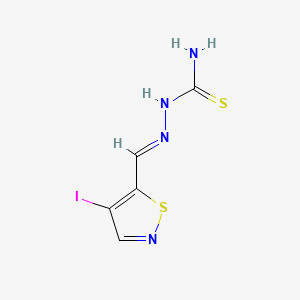
![5-chloro-2-[2-(dimethylamino)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14142425.png)
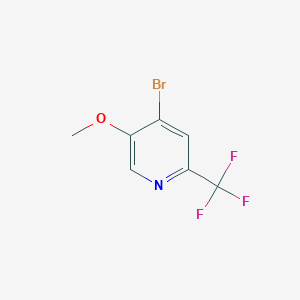
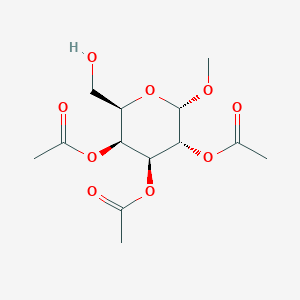
silane](/img/structure/B14142436.png)
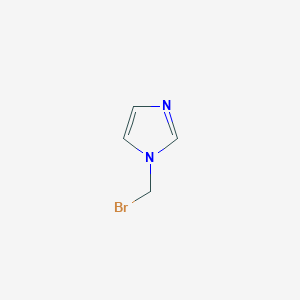
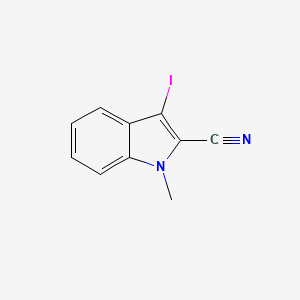
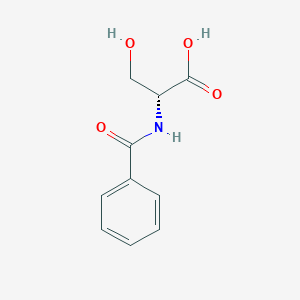

![4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzonitrile](/img/structure/B14142475.png)
